molecular formula C16H14FN3S2 B2769080 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 897758-58-6

5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2769080
CAS No.: 897758-58-6
M. Wt: 331.43
InChI Key: LQWKFBKOUFQCBS-UHFFFAOYSA-N
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Description

5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a pyridazine ring fused with a thiazole ring, both of which are known for their biological activities and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by cyclization reactions involving α-haloketones and thiourea.

    Coupling Reactions: The final step involves coupling the pyridazine and thiazole rings through a thioether linkage, often using 3-fluorobenzyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
  • 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Uniqueness

Compared to similar compounds, 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorobenzyl group and the dimethylthiazole moiety provides a unique combination of electronic and steric properties, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWKFBKOUFQCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322994
Record name 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897758-58-6
Record name 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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